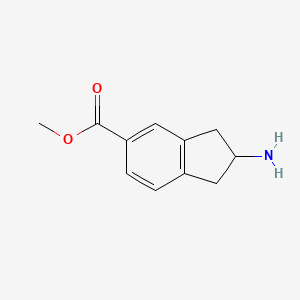

methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate

Description

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic compound featuring an indene backbone substituted with an amino group at position 2 and a methyl ester at position 3. This structure confers unique reactivity and functional versatility, making it a critical intermediate in medicinal chemistry and materials science.

In drug discovery, it serves as a precursor for synthesizing Discoidin Domain Receptor 1 (DDR1) inhibitors. For example, derivatives like methyl (R)-2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate (compound 25) exhibit potent DDR1 inhibition, achieved via Buchwald–Hartwig coupling with pyrimidine . The compound’s amine group also facilitates amide bond formation, as seen in its coupling with isoxazole-carboxamide derivatives to generate ENL degraders for cancer therapy .

In materials science, its ester functionality enables integration into non-fullerene acceptors (NFAs) for organic solar cells. For instance, methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate (YA2) enhances photovoltaic efficiency by lowering bandgap energy .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-5-10(12)6-9(7)4-8/h2-4,10H,5-6,12H2,1H3 |

InChI Key |

SGAIDXAIUTTWQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(C2)N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway Overview

A widely cited method involves coupling 2-amino-2,3-dihydro-1H-indene-5-carboxylic acid derivatives with aryl amines via Buchwald–Hartwig amination. Key steps include:

-

Protection of Amine Groups : Starting materials such as 5-chloro-1-indanone are protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N), achieving 90–95% yields.

-

Alkylation and Carbonyl Extrusion : Alkylation with iodomethane, iodoethane, or 1-iodopropane generates intermediates (e.g., 12–14 in Scheme S1 of), which undergo palladium-catalyzed carbonyl extrusion under carbon monoxide (CO) to form 2-aminoindene scaffolds.

-

Deprotection and Coupling : Hydrochloric acid-mediated deprotection yields free amines, which are coupled with 5-bromopyrimidine using bis(dibenzylideneacetone)palladium (Pd(dba)₂) and Ruphos ligand, producing final compounds in 50–70% yields.

Representative Procedure

Example : Synthesis of 7c (methyl 2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate):

-

Reagents : 5-Bromopyrimidine, Pd(dba)₂, Ruphos, Cs₂CO₃.

-

Conditions : Toluene, 100°C, 12 hours.

-

Yield : 35% after purification by flash chromatography.

-

Key Data : NMR (¹H, 400 MHz) confirms regioselective amination at the 2-position.

Enantioselective Synthesis via Chiral Resolution

Chiral Intermediate Preparation

The (S)-enantiomer is synthesized using cinchona alkaloids as chiral catalysts. For instance, 7g ((R)-2-(ethyl(pyrimidin-5-yl)amino)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-5-carboxamide) is prepared via asymmetric induction with [α]D²⁵ = +7.3 (c = 0.11, MeOH).

Hydrochloride Salt Formation

The free base is treated with HCl in dichloromethane to yield the hydrochloride salt, enhancing stability and crystallinity.

-

Example : (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 943843-23-0) is isolated in >95% purity via recrystallization from hexane/ethyl acetate.

Optimized Patent Routes for Industrial Scalability

CN105461552A Patent Method

This Chinese patent outlines a high-yield route (75–78% yield) using:

-

Salification : Sodium hydride and methyl carbonate in toluene at reflux.

-

Acidification : Concentrated HCl and ice to precipitate intermediates.

-

Oxidation : Cinchonine-mediated asymmetric oxidation with tert-butyl hydroperoxide (TBHP), achieving 80–83% enantiomeric excess (ee).

Key Adjustments :

-

Solvent Optimization : Replacing dichloromethane with n-hexane improves yield by reducing side reactions.

-

Temperature Control : Maintaining 40–45°C during oxidation ensures high stereoselectivity.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Therapeutic Areas :

- Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Research indicates its efficacy against pancreatic cancer by targeting the discoidin domain receptor 1 (DDR1), which is involved in cell adhesion and migration .

The compound exhibits several biological activities that are crucial for its application in drug discovery:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer progression, particularly DDR1. Studies have shown that derivatives of this compound can inhibit DDR1 with IC50 values as low as 14.9 nM .

- Cellular Mechanisms : The interaction with DDR1 leads to modulation of signaling pathways associated with epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs. Its unique bicyclic structure allows for further functionalization, enabling the development of novel derivatives with enhanced biological properties.

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of this compound on pancreatic cancer cell lines:

- Treatment resulted in a significant reduction in colony formation and increased rates of apoptosis.

- The compound effectively inhibited tumor growth in orthotopic mouse models, demonstrating its potential as a therapeutic agent against pancreatic cancer .

Case Study 2: DDR1 Inhibition

A series of derivatives were synthesized and tested for their ability to inhibit DDR1:

- One derivative exhibited an IC50 value of 14.9 nM against DDR1.

- This inhibition was correlated with reduced collagen-induced signaling and decreased migration of cancer cells, highlighting the compound's potential role in targeting metastatic processes .

Mechanism of Action

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-Amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

- Structure : Chloro substituent at position 5, ethyl ester at position 2.

- Molecular Formula: C₁₂H₁₄ClNO₂ .

- Applications : The chloro group enhances lipophilicity and bioavailability compared to the parent compound. Used in preclinical studies for optimizing pharmacokinetic profiles.

- Key Difference : Higher molecular weight (232.7 g/mol vs. 191.2 g/mol) and altered solubility due to the chloro substituent.

Ethyl 2-(Boc-Amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate

- Structure: Boc-protected amino group and chloro substituent.

- Molecular Formula: C₁₇H₂₂ClNO₄ .

- Applications : The Boc group stabilizes the amine during synthesis, enabling controlled deprotection for selective functionalization.

- Key Difference : Bulky tert-butyloxycarbonyl (Boc) group reduces reactivity but improves storage stability.

LY186641 (Diarylsulfonylurea Derivative)

- Structure : Sulfonamide group replaces the ester, with a 5-chloro substituent.

- Molecular Formula : C₁₆H₁₄ClN₂O₃S .

- Applications : Demonstrated antitumor activity in Phase I trials but caused dose-limiting methemoglobinemia.

- Key Difference : Sulfonamide moiety alters target specificity (e.g., tubulin polymerization inhibition) but introduces toxicity risks absent in ester-based analogues.

Analogues in Materials Science

Methyl 6-Cyano-1-(Dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate (YA2)

- Structure: Electron-withdrawing cyano and dicyanomethylene groups.

- Molecular Formula : C₁₅H₇N₃O₃ .

- Applications : Used in NFAs for organic solar cells, achieving a narrow bandgap (1.71 eV) for near-infrared absorption.

- Key Difference : Extended conjugation and electron-deficient groups enhance charge transport but reduce solubility in organic solvents.

Methyl 5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- Structure : Hydroxy and oxo groups at positions 2 and 1, respectively.

- Molecular Formula : C₁₁H₉ClO₄ .

- Applications : Intermediate in asymmetric synthesis; optimized via Friedel-Crafts and Dieckmann cyclization.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Biological Activity

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄N O₂

- Molecular Weight : Approximately 194.24 g/mol

- Solubility : Soluble in various organic solvents, indicating potential for diverse applications in chemical synthesis and biological assays.

The compound features a bicyclic indene framework with both amino and carboxylate functional groups, which are crucial for its biological interactions.

Research indicates that this compound interacts with specific molecular targets in biological systems. Notably, it has been identified as a selective inhibitor of discoidin domain receptor 1 (DDR1), a receptor involved in cell adhesion and migration processes critical for cancer progression. The binding affinity of this compound to DDR1 has been reported with a dissociation constant () value of 5.9 nM, demonstrating its potential as a therapeutic agent in oncology .

Antitumor Properties

This compound exhibits notable antitumor activity:

- Cell Viability Reduction : In studies involving triple-negative breast cancer cells (MDA-MB-231), the compound caused a 55% reduction in cell viability at a concentration of 10 μM after three days.

Interaction Studies

The compound's interaction with DDR1 has been shown to suppress collagen-induced signaling pathways, which are essential for tumor growth and metastasis. This inhibition leads to decreased epithelial-mesenchymal transition (EMT) in pancreatic cancer cells, further supporting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antitumor Activity | 55% reduction in MDA-MB-231 cell viability | |

| DDR1 Binding Affinity | nM | |

| Inhibition of EMT | Significant suppression in pancreatic cancer cells |

Case Study 1: DDR1 Inhibition in Cancer Therapy

A study focused on the design and synthesis of derivatives of this compound aimed at enhancing selectivity and potency against DDR1. One derivative exhibited an IC50 value of 14.9 nM for DDR1 kinase activity inhibition. This compound also demonstrated promising results in vivo, significantly reducing tumor growth in orthotopic mouse models .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated against several human tumor cell lines including MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The data indicated that this compound was well-tolerated with minimal toxicity observed at therapeutic concentrations.

Q & A

Q. What are the established synthetic routes for methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate, and how do reaction conditions influence yield?

Answer: A common approach involves functionalizing the indene core via multi-step reactions. For example, brominated intermediates (e.g., 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) can undergo nucleophilic substitution with amines. Evidence from catalytic studies shows that using 2-methylallyl esters as intermediates (e.g., 2-methylallyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) enables azidation or cyanation at the 2-position, achieving yields of 80–88% under optimized conditions . Key variables include:

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : 1H NMR (400 MHz, CDCl3) is critical for confirming regiochemistry and stereochemistry. For example, aromatic protons (δ 7.60–7.69 ppm) and methylene groups (δ 4.63–4.92 ppm) are diagnostic .

- Chromatography : TLC (RF 0.52–0.7 in pentane:ethyl acetate) monitors reaction progress .

- Melting point analysis : Derivatives like azido or cyano-substituted indenes exhibit distinct melting ranges (e.g., 71–73°C for azido intermediates) .

Q. What safety precautions are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in a fume hood due to potential vapor release .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer: Dynamic kinetic resolution (DKR) using CAL-B (lipase B from Candida antarctica) and TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) enables efficient enantiomer separation. This method achieves up to 95% enantiomeric excess (ee) for the (R)-enantiomer, critical for pharmaceutical applications like peptidyl-prolyl isomerase inhibitor synthesis . Key steps include:

- Racemization control : TBD catalyzes in situ racemization of the undesired enantiomer.

- Reaction time : Short durations (2–4 hours) prevent back-reactions.

Q. How do structural modifications at the 2-position influence biological activity?

Answer: Substituents like cyano (-CN) or azido (-N3) groups enhance reactivity in downstream applications. For example:

Q. What strategies resolve contradictions in reported reaction yields for similar indene derivatives?

Answer: Discrepancies often arise from:

- Catalyst purity : Commercial CAL-B varies in activity; internal standardization is recommended .

- Substrate ratios : Excess amine (1.5–2.0 eq.) improves conversion in substitution reactions .

- Workup protocols : Inadequate quenching of reactive intermediates (e.g., azides) can lead to side products .

Methodological Recommendations

- Scale-up : For >10 mmol syntheses, replace pentane with heptane to reduce flammability risks .

- Troubleshooting : Use LC-MS to detect low-yield byproducts (e.g., dimerization in azide reactions) .

- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions, aiding route design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.